potassium;N-benzylcarbamodithioate
Description
Potassium N-benzylcarbamodithioate (chemical formula: C₈H₇KNS₂) is a potassium salt of N-benzylcarbamodithioic acid. This compound features a benzyl group attached to a carbamodithioate moiety, which is stabilized by the potassium counterion. The potassium ion enhances solubility in polar solvents, while the benzyl group contributes to lipophilicity, influencing reactivity and biological interactions .
Properties
IUPAC Name |
potassium;N-benzylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJCMQQEYXBLG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;N-benzylcarbamodithioate can be synthesized through the reaction of benzyl isothiocyanate with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying . The general reaction scheme is as follows:
C6H5CH2NCS+KOH→C6H5CH2NCS2K
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Potassium;N-benzylcarbamodithioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield benzyl halides, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Potassium;N-benzylcarbamodithioate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of sulfides, thioethers, and thiols.
Medicinal Chemistry:
Industrial Processes: It is utilized in various industrial processes, including the production of rubber and plastics.
Mechanism of Action
The mechanism of action of potassium;N-benzylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophilic species. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs: Potassium Salts with Benzylthio Substituents
The compound N-[4-Chloro-2-(4-chlorobenzylthio)-5-methylbenzenesulfonyl]cyanamide potassium salt () shares key features with potassium N-benzylcarbamodithioate, including:
- Potassium counterion : Enhances water solubility and ionic stability.
- Benzylthio group : Introduces steric bulk and modulates electronic properties.
Key Differences :
- The analog in includes additional substituents (chloro, methyl, and sulfonyl groups), which increase molecular weight (MW = 425.4 g/mol vs. ~241.4 g/mol for potassium N-benzylcarbamodithioate) and alter reactivity.
- Melting Point : The analog melts at 231–233°C, suggesting higher thermal stability due to aromatic stacking and sulfonyl groups .
- Spectroscopic Data : IR peaks at 2175 cm⁻¹ (C≡N stretch) and 1143 cm⁻¹ (SO₂) highlight functional groups absent in N-benzylcarbamodithioate .
Benzyl-Containing Pharmaceutical Salts: Benzathine Benzylpenicillin
Benzathine benzylpenicillin () is a dibenzylethylenediamine salt of penicillin. Comparisons include:
- Benzyl Group Role : Both compounds use benzyl moieties to modify solubility and bioavailability. However, benzathine benzylpenicillin employs two benzyl groups for prolonged antibiotic release, whereas N-benzylcarbamodithioate’s single benzyl group may optimize ligand-metal interactions.
- Counterion Impact : Potassium in N-benzylcarbamodithioate vs. dibenzylethylenediamine in benzathine benzylpenicillin. The latter’s larger organic cation reduces water solubility but extends half-life .
Potassium vs. Sodium Salts: Sodium Benzylpenicilloate
Sodium benzylpenicilloate () differs in counterion choice:
- Solubility : Potassium salts generally exhibit lower solubility in organic solvents compared to sodium salts due to larger ionic radius (K⁺: 1.38 Å vs. Na⁺: 0.95 Å) .
- Biological Compatibility : Sodium salts are often preferred in pharmaceuticals for electrolyte balance, while potassium salts may be used in agrochemicals or coordination chemistry .
Data Table: Comparative Properties of Related Compounds
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